molecular formula C12H17FN2O4 B2804490 Diethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate CAS No. 1975119-24-4

Diethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2804490
CAS No.: 1975119-24-4
M. Wt: 272.276
InChI Key: KPIQWQZTVZAVJA-UHFFFAOYSA-N
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Description

Diethyl 1-(3-fluoropropyl)-

Biological Activity

Diethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate (CAS No. 1975119-24-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H17FN2O4
Molar Mass272.27 g/mol
Density1.22 ± 0.1 g/cm³ (Predicted)
Boiling Point376.4 ± 32.0 °C (Predicted)
pKa-1.87 ± 0.10 (Predicted)

These properties indicate a stable compound with significant potential for interaction with biological systems.

Interaction with Neurotransmitters

Research indicates that the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate exhibits amphiphilic characteristics enabling it to interact with neurotransmitters such as (+)-amphetamine and dopamine. This interaction results in the formation of stable complexes that may influence synaptic transmission and neurochemical pathways . The crystal structure of these complexes reveals a double helical supramolecular architecture, suggesting potential applications in neuropharmacology.

Antitumor Activity

A study highlighted the compound's potential as an antitumor agent. It was found to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves modulation of signaling pathways associated with cell survival and death, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown promising results against various bacterial strains. The compound demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Neurotransmitter Interaction Study : The sodium salt form was found to stabilize complexes with neurotransmitters, which could lead to novel therapeutic approaches for neurological disorders .
  • Antitumor Research : In vitro studies indicated that the compound could effectively inhibit cancer cell lines, suggesting its role in apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : Testing against common pathogens revealed significant antimicrobial activity, warranting further exploration into its potential as an antibiotic .

Properties

IUPAC Name

diethyl 1-(3-fluoropropyl)pyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O4/c1-3-18-11(16)9-8-10(12(17)19-4-2)15(14-9)7-5-6-13/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIQWQZTVZAVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CCCF)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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